セリウム(3+);酸素(2-);タングステン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cerium tungsten oxide (Ce2W3O12) is a useful research compound. Its molecular formula is Ce2O9W2-12 and its molecular weight is 791.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cerium tungsten oxide (Ce2W3O12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium tungsten oxide (Ce2W3O12) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

NOx の選択的触媒還元

セリウムタングステン酸化物は、NOx の選択的触媒還元に用いられてきました . 活性化した赤泥に担持された場合、セリウムタングステン酸化物は触媒の酸化還元部位と酸部位を再構成できます。 触媒は 219 ~ 480 °C の温度で 90% を超える NO 変換を維持できます . Ce3+ と不飽和化学結合の存在により、触媒の酸化還元特性が向上します .

腐食防止

セリウム酸化物ベースの材料には、セリウムタングステン酸化物が含まれ、腐食防止に使用されてきました . これらの材料は、電気化学的堆積、スプレー熱分解、ゾルゲル法などのさまざまな方法を使用して合成できます .

センサコンポーネント

セリウム酸化物ベースの材料は、センサコンポーネントの製造に使用されています . これらの材料は優れた特性を示し、非常に効果的で環境に優しいソリューションとなっています .

固体酸化物形燃料電池 (SOFC)

セリウム酸化物ベースの材料は、固体酸化物形燃料電池 (SOFC) のコンポーネントに使用されています . これらの材料は汎用性があり、さまざまな方法で合成できます .

水分解セル

作用機序

Target of Action

Cerium tungsten oxide (Ce2W3O12) primarily targets nitrogen oxides (NOx) in the environment . It is used as a catalyst for the selective catalytic reduction of NOx .

Mode of Action

Cerium tungsten oxide interacts with its targets through a catalytic process . As a catalyst, it facilitates the reduction of NOx, converting harmful nitrogen oxides into harmless nitrogen and water . This interaction results in a significant decrease in the concentration of NOx in the environment .

Biochemical Pathways

The biochemical pathways affected by cerium tungsten oxide are primarily related to the reduction of nitrogen oxides . By facilitating the conversion of NOx to nitrogen and water, cerium tungsten oxide indirectly affects the nitrogen cycle, contributing to the reduction of air pollution .

Pharmacokinetics

Research on cerium oxide nanoparticles suggests that information about their biodistribution in the body is necessary to assess potential toxicity

Result of Action

The primary result of cerium tungsten oxide’s action is the reduction of NOx concentrations in the environment . This leads to a decrease in air pollution, contributing to a cleaner and healthier environment .

Action Environment

The action of cerium tungsten oxide is influenced by various environmental factors. For instance, its catalytic activity is effective over a wide temperature range from 250 to 425 °C Moreover, the compound’s stability and efficacy can be affected by the presence of other substances in the environment

特性

IUPAC Name |

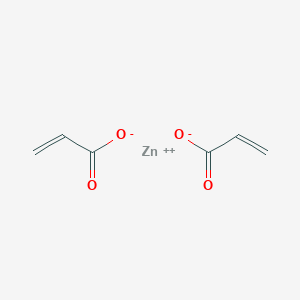

cerium(3+);oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.9O.2W/q2*+3;9*-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMOMAJHUNGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ce+3].[Ce+3].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O9W2-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-74-5 |

Source

|

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium tritungsten dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)